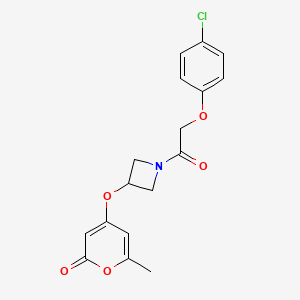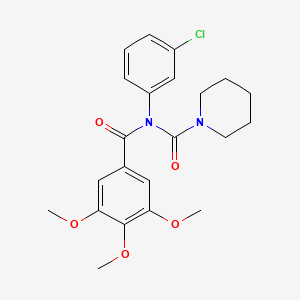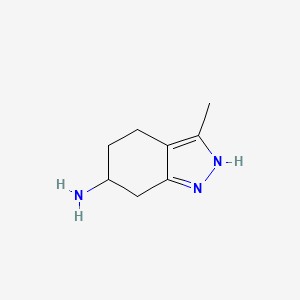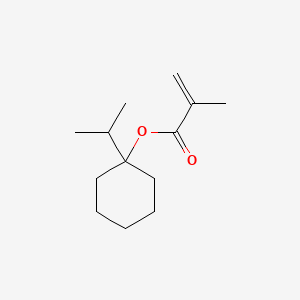
1-isopropylcyclohexyl Methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropylcyclohexyl Methacrylate, also known as IPCHMA, is a chemical compound with the molecular formula C13H22O2 . It is a colorless transparent liquid and is used as a photoresist monomer .
Synthesis Analysis
The synthesis of this compound involves lithium granules, diethyl ether, bromoisopropane, cyclohexanone, triethylamine, phenothiazine, and methyl methacrylate . The reaction is initiated by adding a preliminary solution to the lithium particles. After the reaction is initiated, a large amount of heat is released, raising the internal temperature . The reaction is stopped after incubation at 40 °C for 2 hours .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several components . The polymerization behavior of this compound has been studied using a series of emulsifiers, alkyl iodide initiating dormant species, and catalysts .Chemical Reactions Analysis
The chemical reactions of this compound involve a series of complex processes . The thermal decomposition processes of this compound have been evaluated using TG/DSC tests .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 260.7±9.0 °C and a predicted density of 0.93±0.1 g/cm3 . It is a colorless transparent liquid .Wirkmechanismus
Target of Action
1-Isopropylcyclohexyl Methacrylate is primarily used as a photoresist monomer . Its primary targets are the polymers in the photoresist, where it contributes to the formation of the polymer matrix.
Mode of Action
The compound interacts with its targets through a process known as polymerization. In this process, individual molecules of this compound (monomers) chemically bond together to form a larger, more complex structure known as a polymer . This polymerization process is initiated by exposure to light, which is why this compound is used as a photoresist monomer.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization pathway. When the compound is exposed to light, it initiates a chain reaction that results in the formation of a polymer. This polymer then forms a protective layer on the surface of the material, which can be patterned to create microscale and nanoscale structures .
Pharmacokinetics
It’s important to note that the compound is a liquid at room temperature and has a predicted boiling point of 2607±90 °C . It’s also predicted to have a density of 0.93±0.1 g/cm3 .
Result of Action
The primary result of this compound’s action is the formation of a polymer matrix. This matrix forms a protective layer on the surface of the material, which can be patterned to create microscale and nanoscale structures. This is particularly useful in the production of semiconductors and other microelectronics .
Action Environment
The efficacy and stability of this compound are influenced by several environmental factors. Light is the most critical factor, as it initiates the polymerization process. Temperature is also important, as it can affect the rate of polymerization and the properties of the resulting polymer . The compound is typically stored at 2-8℃ to maintain its stability .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-isopropylcyclohexyl Methacrylate in lab experiments is its versatility. It can be used in various applications, including the synthesis of polymers, coatings, and adhesives. Additionally, the compound is relatively easy to handle and has low toxicity.
One limitation of using this compound is its high cost compared to other monomers. Additionally, the compound has limited solubility in water, making it challenging to use in aqueous systems.
Zukünftige Richtungen
There are several future directions for the research and development of 1-isopropylcyclohexyl Methacrylate. One possible direction is the synthesis of new polymers with unique properties by modifying the chemical structure of this compound. Additionally, the compound can be used in the synthesis of materials for energy storage and conversion. Another possible direction is the use of this compound in the synthesis of biomaterials for tissue engineering and regenerative medicine.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has numerous applications in scientific research. It is used in the synthesis of various polymers, coatings, adhesives, and dental materials. The compound exhibits unique properties, including high thermal stability, good adhesion, and excellent mechanical properties. While there is limited research on the biochemical and physiological effects of this compound, it is relatively non-toxic and biocompatible, making it suitable for use in medical and dental applications. There are several future directions for the research and development of this compound, including the synthesis of new polymers with unique properties and the use of the compound in the synthesis of biomaterials for tissue engineering and regenerative medicine.
Synthesemethoden
The synthesis of 1-isopropylcyclohexyl Methacrylate involves the reaction of cyclohexanone with isopropyl alcohol and methacrylic acid in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
1-isopropylcyclohexyl Methacrylate has numerous applications in scientific research, particularly in the field of polymer chemistry. It is used in the synthesis of various polymers, including copolymers, homopolymers, and block copolymers. These polymers find applications in various fields, including drug delivery, tissue engineering, and coatings.
Eigenschaften
IUPAC Name |
(1-propan-2-ylcyclohexyl) 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-10(2)12(14)15-13(11(3)4)8-6-5-7-9-13/h11H,1,5-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSLFWBFCGYUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCCC1)OC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

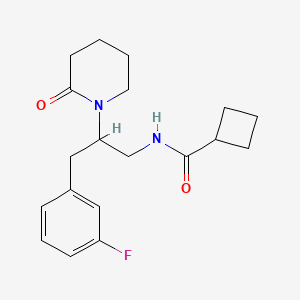
![2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide](/img/structure/B2974495.png)
![N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide](/img/structure/B2974496.png)
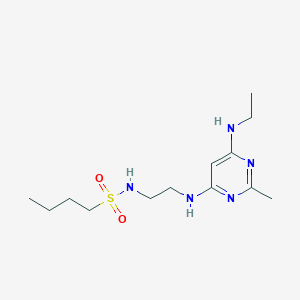
![Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974498.png)

![3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2974506.png)
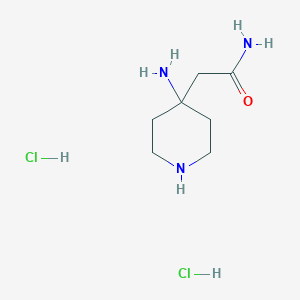
![3-(2-methoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2974509.png)

